

# Technical Support Center: CCK 26-31 Fragment Analysis

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## Compound of Interest

Compound Name: CCK (26-31) (non-sulfated)

CAS No.: 89911-64-8

Cat. No.: B1496556

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## Executive Summary & Molecule Profile

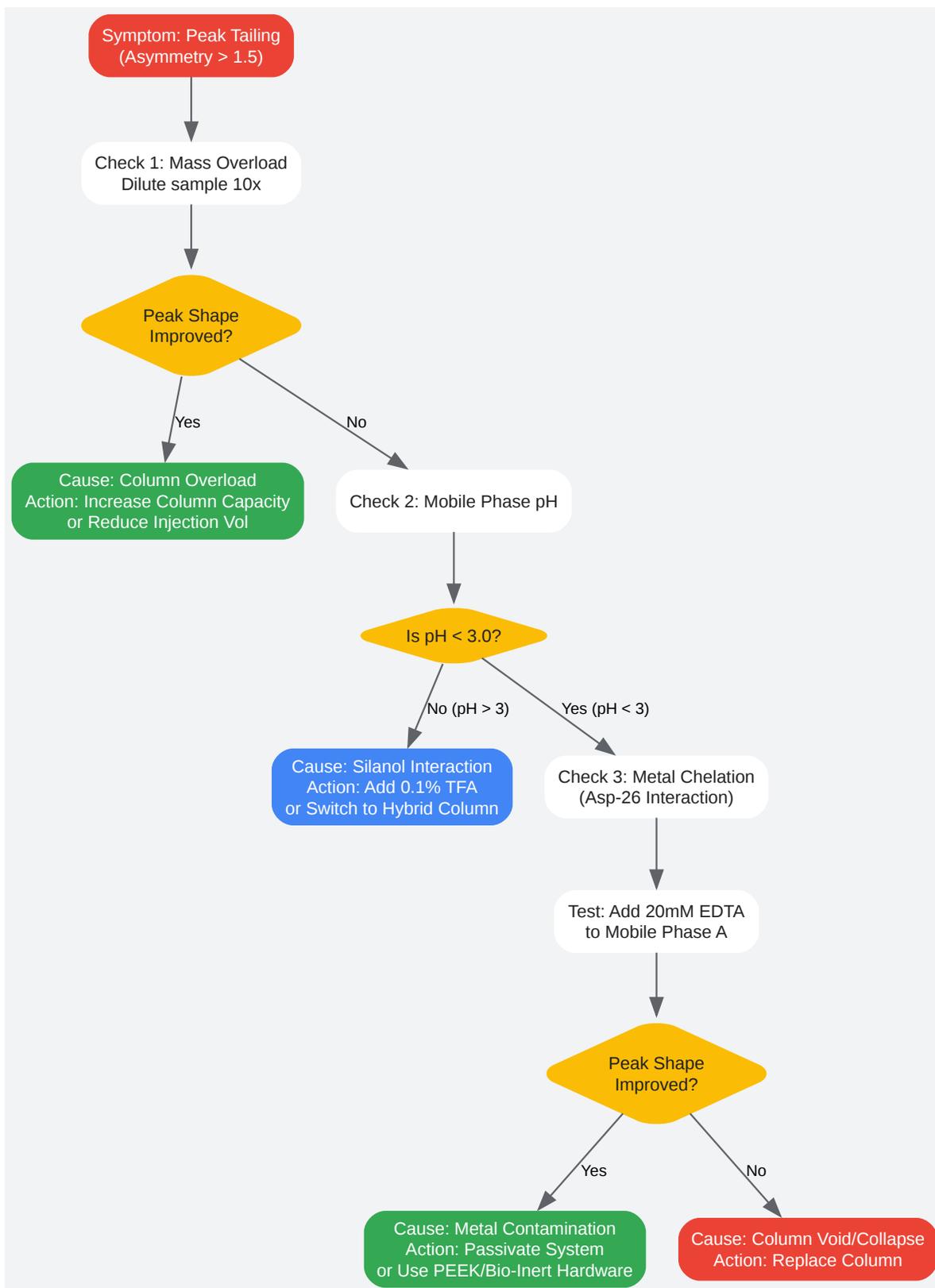
The Challenge: CCK 26-31 (Sequence: Asp-Tyr-Met-Gly-Trp-Met) presents a "perfect storm" for HPLC peak tailing. Unlike simple hydrophobic peptides, this fragment contains three distinct chemical liabilities that cause peak asymmetry:

- Aspartic Acid (Asp-26): A strong metal chelator that binds to stainless steel surfaces.
- Methionine (Met-28, Met-31): Highly susceptible to on-column oxidation, causing peak splitting/broadening.
- Tyrosine/Tryptophan (Tyr-27, Trp-30): Aromatic residues prone to secondary pi-pi interactions with silica backbones.

Note: If you are analyzing the sulfated form [Tyr(SO<sub>3</sub>H)], the sulfate group is acid-labile. Standard TFA methods (pH < 2.0) may degrade your sample during the run, appearing as "tailing" or ghost peaks.[1]

## Diagnostic Logic: The Tailing Decision Tree

Before altering your method, use this logic flow to identify the root cause. Tailing is rarely random; it is a symptom of a specific chemical mismatch.



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Figure 1: Diagnostic logic tree for isolating the root cause of CCK 26-31 peak tailing.

## Module 1: The Chemistry (Mobile Phase Optimization)

### The "TFA vs. Formic Acid" Dilemma

For CCK 26-31, the choice of acid modifier is the single most critical factor for peak shape.

Feature	Trifluoroacetic Acid (TFA)	Formic Acid (FA)	Recommendation for CCK 26-31
Mechanism	Strong ion-pairing agent. Masks positively charged amines and silanols.	Weak ion-pairing. pH control only.	Start with TFA if using UV detection.
Peak Shape	Excellent (sharp, symmetrical).[2]	Often leads to tailing for basic peptides.	Use FA only if MS sensitivity is critical.
MS Signal	Suppression (Signal drops 10-50x).	High sensitivity.[3][4][5]	If MS is required, use FA + Difluoroacetic Acid (DFA) blend.
pH	~2.0 (0.1% v/v)	~2.7 (0.1% v/v)	Warning: If using Sulfated CCK, pH < 2.5 may hydrolyze the sulfate.

### Protocol: The "Golden Mix" for LC-MS

If you observe tailing with Formic Acid but cannot use TFA due to MS suppression, use this hybrid mobile phase:

- Mobile Phase A: Water + 0.1% Formic Acid + 0.01% TFA (or 0.05% DFA).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid + 0.01% TFA.
- Why this works: The trace amount of TFA is sufficient to cover active silanol sites on the column but low enough to minimize MS signal suppression [1].

## Module 2: The Hardware (Metal Chelation & Column Selection)

### The Aspartic Acid (Asp) Trap

CCK 26-31 contains Asp-26. Aspartic acid residues can chelate iron (Fe) and other metal ions present in stainless steel frits and tubing. This results in severe tailing that does not respond to pH changes.

Symptoms of Metal Interaction:

- Tailing persists despite using high TFA (0.1%).
- Peak area is lower than expected (sample loss).
- Peak shape improves significantly after the first few injections (sites get saturated) but degrades again later.

### Corrective Action: System Passivation

If you suspect metal chelation, perform this passivation cycle on your HPLC system (remove the column first!):

- Flush: Water (5 min).
- Passivate: 30% Phosphoric Acid or 6N Nitric Acid (30 min at low flow).
- Neutralize: Water (30 min).
- Install Column: Use a "Bio-Inert" or PEEK-lined column if available.

### Column Selection Matrix

Do not use standard C18 columns. You require "Type B" high-purity silica or Hybrid particles.

Column Technology	Suitability	Why?
Standard C18 (Type A)	✗ AVOID	High silanol activity; metals often present in silica.[6]
End-capped C18 (Type B)	⚠ OK	Better, but Asp-26 may still interact with residual silanols.
Hybrid (BEH/CSH)	✓ BEST	Ethylene-bridged hybrid particles resist silanol acidity. CSH (Charged Surface Hybrid) provides best peak shape for peptides in FA [2].
Porous Graphitic Carbon	⚠ SPECIALIST	Use only if retention is too low on C18.

## Module 3: Sample Preparation (Preventing Artifacts)

### Methionine Oxidation

The two Methionine residues (Met-28, Met-31) are oxidation magnets. Oxidized Met splits the peak, often mistaken for tailing or impurities.

- Prevention: Keep samples at 4°C.
- Additive: Add 0.1% Methionine (free amino acid) to your sample diluent. This acts as a "sacrificial antioxidant," consuming dissolved oxygen before it attacks your CCK peptide.

## Frequently Asked Questions (FAQ)

Q: I see a small "shoulder" on the front of my peak, not the back. Is this tailing? A: No, that is fronting. This is almost always caused by column overload (injecting too much mass) or solvent mismatch (sample solvent is stronger than Mobile Phase A). Dilute your sample with water/buffer rather than pure acetonitrile.

Q: My symmetry factor is 1.8. Is my column dead? A: Not necessarily. For peptides like CCK, a symmetry factor up to 1.5-1.8 is common with Formic Acid. If you switch to TFA and the symmetry drops to 1.1, the column is fine; the chemistry was the issue.

Q: Can I use Phosphate Buffer? A: Yes, Phosphate (pH 2.5) provides excellent peak shape because it suppresses silanols effectively. However, it is non-volatile (incompatible with LC-MS) and can precipitate in high acetonitrile (>60%). Use only for UV-HPLC.

Q: I am analyzing Sulfated CCK 26-31. My peak is disappearing. A: You are likely hydrolyzing the sulfate group.

- Solution: Switch to Ammonium Acetate (pH 4.5 - 5.5). This pH preserves the sulfate but is high enough to deprotonate silanols (bad for tailing). You must use a high-quality Hybrid (BEH) column to run at this pH without tailing.

## References

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